Oxazolidine, 2-(trichloromethyl)-
Description
Contextualization of Oxazolidine (B1195125) Heterocycles in Modern Organic Synthesis
Oxazolidine, a five-membered heterocyclic ring containing both oxygen and nitrogen atoms, is a structural motif of considerable importance in contemporary organic synthesis. nih.gov Derived from the condensation of β-amino alcohols with aldehydes or ketones, oxazolidines are versatile intermediates. sigmaaldrich.com Their utility spans a wide range of applications, from serving as chiral auxiliaries in asymmetric synthesis to acting as key building blocks in the development of pharmaceuticals. nih.gov
The oxazolidinone core, a closely related structure, is a recognized pharmacophore found in several clinically significant drugs, most notably the antibiotic Linezolid. scribd.com This has spurred extensive research into oxazolidine-based derivatives for various therapeutic areas, including antibacterial, anticancer, and anti-inflammatory applications. scribd.com The conformational rigidity of the oxazolidine ring and the stereochemical information that can be embedded within it make it an invaluable tool for chemists seeking to control the three-dimensional arrangement of atoms in a molecule.
The Distinctive Reactivity and Synthetic Utility of the Trichloromethyl Group
The trichloromethyl group (-CCl₃) is a unique functional group that imparts profound electronic effects on a molecule. Its three chlorine atoms are strongly electron-withdrawing, which significantly increases the acidity of adjacent protons and influences the reactivity of the carbon to which it is attached. acs.org This high electronegativity makes the trichloromethyl group a valuable synthetic handle.
It is a well-known precursor for the generation of dichlorocarbene (B158193) (:CCl₂) via α-elimination, a highly reactive intermediate used in cyclopropanation reactions. acs.org Furthermore, the C-Cl bonds can be sequentially or fully substituted, allowing the trichloromethyl group to be converted into other functionalities, such as carboxylic acids or esters. This versatility makes the incorporation of a trichloromethyl group a strategic step in the design of complex synthetic pathways.
Historical Overview of 2-(trichloromethyl)oxazolidine Discovery and Early Chemical Investigations
The first documented synthesis and investigation of 2-(trichloromethyl)oxazolidine can be traced back to 1962. In a study published in the Journal für Praktische Chemie, Walter Ruske and Ilse Hartmann described the preparation of this and other related compounds. acs.org The synthesis is achieved through the condensation reaction of 2-aminoethanol (ethanolamine) with chloral (B1216628) (trichloroacetaldehyde). This reaction is a classic example of oxazolidine formation, where the amino group of ethanolamine (B43304) attacks the carbonyl carbon of chloral, followed by intramolecular cyclization of the resulting hemiaminal.
The primary focus of these early investigations, as suggested by the title of their publication, "On the α-elimination of chloroform (B151607) from trichloromethyl-substituted compounds," was the chemical reactivity endowed by the trichloromethyl group. acs.org Ruske and Hartmann explored the conditions under which 2-(trichloromethyl)oxazolidine could undergo elimination reactions, likely studying its stability and its potential as a precursor for other chemical species, a foundational inquiry into the synthetic utility of this particular molecular scaffold.
Structure
2D Structure
3D Structure
Properties
CAS No. |
33373-80-7 |
|---|---|
Molecular Formula |
C4H6Cl3NO |
Molecular Weight |
190.45 g/mol |
IUPAC Name |
2-(trichloromethyl)-1,3-oxazolidine |
InChI |
InChI=1S/C4H6Cl3NO/c5-4(6,7)3-8-1-2-9-3/h3,8H,1-2H2 |
InChI Key |
YFZMDNJBQWEQRG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(N1)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Trichloromethyl Oxazolidine and Its Stereoisomers
Conventional Synthetic Routes to the 2-(trichloromethyl)oxazolidine Core
Conventional methods for synthesizing the 2-(trichloromethyl)oxazolidine scaffold primarily involve cyclization reactions. These reactions typically utilize readily available starting materials and aim to construct the oxazolidine (B1195125) ring efficiently.
Cyclization Reactions Involving Halogenated Carbonyl Precursors
One of the most direct methods for synthesizing 2-(trichloromethyl)oxazolidines is through the cyclization of β-amino alcohols with chloral (B1216628) or its hydrate. This reaction capitalizes on the electrophilicity of the carbonyl carbon in chloral and the nucleophilicity of the amino and hydroxyl groups of the amino alcohol. For instance, 5-phenyl-2-(trichloromethyl)oxazolidine can be prepared from 2-amino-1-phenylethanol (B123470) and chloral. prepchem.com The general mechanism involves the initial formation of a hemiaminal intermediate, followed by an intramolecular nucleophilic attack of the hydroxyl group to displace a water molecule and form the oxazolidine ring.
Another approach involves the use of trichloromethyl ketones, which can be synthesized from trihaloacetic acids and aldehydes. organic-chemistry.org These ketones can then serve as precursors in reactions with amino alcohols to form the desired oxazolidine ring. The reaction of trichloroacetic acid with an aldehyde, followed by oxidation, yields a trichloromethyl ketone, a useful precursor for creating chiral α-amino acids. organic-chemistry.org
Ring-Closure Approaches from Appropriate Amino Alcohol Derivatives
The synthesis of oxazolidines can be achieved through the ring-closure of appropriately functionalized amino alcohol derivatives. A common strategy involves the conversion of the hydroxyl group of a β-amino alcohol into a good leaving group, followed by intramolecular cyclization.
A one-pot preparation of cyclic amines can be achieved through the efficient chlorination of amino alcohols using thionyl chloride (SOCl₂), which avoids the need for the typical multi-step sequence of N-protection, O-activation, cyclization, and deprotection. organic-chemistry.org This method can be adapted for the synthesis of the oxazolidine ring. The reaction of β-amino alcohols with 2,5-dihydroxy-1,4-dithiane can lead to the formation of oxazolidinylthiazolidines, with the product distribution being dependent on the substituents of the amino alcohol. researchgate.netnih.gov
Furthermore, the synthesis of trifluoromethylated monoterpene amino alcohols has been achieved through the reduction of corresponding β-hydroxy-benzyl-O-oximes. semanticscholar.org This highlights the versatility of amino alcohol derivatives in the synthesis of complex heterocyclic structures.
Use of Trichloromethyl Phosgene (B1210022) Equivalents (e.g., Bis-(trichloromethyl) carbonate) in Oxazolidine Formation
Bis(trichloromethyl) carbonate, also known as triphosgene, serves as a safer, solid-state equivalent to the highly toxic phosgene gas. researchgate.netacs.orgdcfinechemicals.com It is a versatile reagent used in the synthesis of various organic compounds, including heterocyclic systems like oxazolidines. researchgate.netdcfinechemicals.com Triphosgene can react with β-amino alcohols to facilitate the formation of the oxazolidine ring, often under mild conditions and with good to excellent yields. researchgate.net The reaction proceeds through the in situ generation of phosgene, which then reacts with the amino alcohol. This method is advantageous for its operational simplicity and the high reactivity of triphosgene. google.comsigmaaldrich.com
Enantioselective and Diastereoselective Synthesis of Chiral 2-(trichloromethyl)oxazolidine Analogs
The development of stereoselective methods for the synthesis of chiral 2-(trichloromethyl)oxazolidines is of significant interest, as the stereochemistry of the molecule can greatly influence its biological activity and chemical properties.
Asymmetric Catalysis in Oxazolidine Ring Formation
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. nih.govscilit.com In the context of oxazolidine synthesis, chiral catalysts can be employed to control the stereochemical outcome of the cyclization reaction. For instance, the asymmetric hydrogenation of 2-oxazolones catalyzed by ruthenium(II)-NHC complexes can produce optically active 4-substituted 2-oxazolidinones with excellent enantioselectivities. nih.govrsc.org These oxazolidinones can then be further functionalized to yield the desired 2-(trichloromethyl)oxazolidine analogs.
Another approach involves the asymmetric multi-component reaction of anilines, ethyl glyoxalates, and epoxides, which can yield 1,3-oxazolidine derivatives with high diastereo- and enantioselectivities. nih.gov This method provides a convenient pathway to multi-substituted 1,3-oxazolidine compounds with high optical purity. nih.gov
Chiral Auxiliary Strategies for Stereocontrol
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. sigmaaldrich.com In the synthesis of chiral 2-(trichloromethyl)oxazolidines, a chiral auxiliary can be attached to one of the starting materials, such as the amino alcohol, to direct the formation of a specific stereoisomer. After the cyclization reaction, the auxiliary can be removed to yield the enantiomerically enriched product.
Oxazolidinones are well-known chiral auxiliaries that are effective in the asymmetric alkylation of various enolates. rsc.org This strategy has been successfully applied in the total synthesis of several biologically active natural products. rsc.org Evans' oxazolidinones, for example, are widely used for this purpose. sigmaaldrich.com The use of chiral 1,3-oxazolidine-2-thiones in the diastereoselective synthesis of aldols has also been reported. mdpi.com
The stereocontrolled ring-opening of oxazolidinone-fused aziridines with alcohols provides another route to synthesizing 2-amino ethers with high diastereoselectivity, which can be precursors to chiral oxazolidines. nih.gov
Microwave-Assisted Synthetic Enhancements for Oxazolidine Systems
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.govnih.gov The application of microwave irradiation to the synthesis of oxazolidine systems, including those derived from aldehydes and amino alcohols, has been shown to be highly effective. clockss.org
For instance, the microwave-assisted synthesis of various 2-aryl-2-oxazolines and related cyclic iminoethers has been reported to proceed in good to excellent yields with reaction times as short as a few minutes. nih.gov Similarly, the Knoevenagel condensation, another type of condensation reaction, has been successfully performed under microwave irradiation in solvent-free conditions, yielding products in excellent yields within seconds to minutes. primescholars.com These examples strongly suggest that a similar approach for 2-(trichloromethyl)oxazolidine would be highly advantageous.
Table 1: Representative Examples of Microwave-Assisted Synthesis of Oxazolidine Derivatives
| Aldehyde/Ketone | Amino Alcohol | Catalyst | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| Aromatic Aldehydes | Ethyl Cyanoacetate | Ammonium Acetate | None | Not Specified | 0.3-1 | 85-99 | primescholars.com |
| Benzaldehyde Derivatives | Cyclohexanone | NaOH | None | Not Specified | 2 | High | nih.gov |
| ω-Amido Alcohols | - | Polyphosphoric Acid Esters | CHCl₃/None | Not Specified | Short | Good to Excellent | nih.gov |
| Benzaldehyde | 2-Aminothiazole/Ethyl Acetoacetate | Acetic Acid | Acetic Acid | 350 | Not Specified | High | clockss.org |
This table presents data for analogous reactions to illustrate the general conditions and outcomes of microwave-assisted synthesis of related heterocyclic compounds, as specific data for 2-(trichloromethyl)oxazolidine is not available.
Green Chemistry Principles Applied to 2-(trichloromethyl)oxazolidine Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of 2-(trichloromethyl)oxazolidine can be approached through a green chemistry lens by focusing on aspects such as solvent choice, atom economy, and catalyst efficiency.
Solvent-Free and Aqueous Reaction Conditions
One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). The condensation of chloral and ethanolamine (B43304) to form 2-(trichloromethyl)oxazolidine is theoretically amenable to solvent-free conditions, particularly with microwave assistance which can provide the necessary energy for the reaction to proceed in the absence of a solvent. Solvent-free reactions, also known as dry media reactions, offer significant environmental benefits by reducing waste and simplifying product purification. nih.gov
Aqueous synthesis is another green alternative. While the solubility of chloral and the resulting oxazolidine in water may need to be considered, performing the reaction in water can offer advantages in terms of safety, cost, and environmental impact. The use of water as a solvent is a major goal in green chemistry.
Atom-Economy and Catalyst Efficiency
Atom Economy:
Developed by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.
For the synthesis of 2-(trichloromethyl)oxazolidine from chloral and ethanolamine, the reaction is a condensation that produces one molecule of water as a byproduct.
Reaction: C₂H₂Cl₃NO (from chloral) + C₂H₅NO (from ethanolamine) → C₄H₆Cl₃NO + H₂O
The calculation for the atom economy of this reaction is as follows:
Table 2: Atom Economy Calculation for the Synthesis of 2-(Trichloromethyl)oxazolidine
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |
| Chloral | C₂HCl₃O | 147.39 |
| Ethanolamine | C₂H₅NO | 61.08 |
| Total Reactant Mass | 208.47 | |
| Product | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-(Trichloromethyl)oxazolidine | C₄H₆Cl₃NO | 190.46 |
| Water | H₂O | 18.02 |
| Total Product Mass | 208.48 | |
| Atom Economy (%) | (190.46 / 208.47) * 100 ≈ 91.36% |
An atom economy of approximately 91.36% is considered very good, indicating that most of the atoms from the reactants are incorporated into the final product.
Catalyst Efficiency:
The use of catalysts can significantly improve the efficiency and selectivity of the synthesis of 2-(trichloromethyl)oxazolidine. An ideal catalyst would be highly active, allowing for low catalyst loading, and recyclable, minimizing waste and cost. While specific catalysts for the direct synthesis of 2-(trichloromethyl)oxazolidine are not extensively documented, various catalysts have been employed for the synthesis of other oxazolidine derivatives.
For instance, palladium-based catalysts have been used in the oxidative carbonylation of propargylic amines to form oxazolidinones, with the catalyst system being recyclable. Mercury(II) chloride has been used as a catalyst for the microwave-assisted synthesis of oxadiazolines under solvent-free conditions, with the advantage of low catalyst loading and recoverability. nih.gov The development of efficient and recyclable catalysts for the condensation of chloral and ethanolamine would be a significant step towards a greener synthesis of 2-(trichloromethyl)oxazolidine.
Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation of 2 Trichloromethyl Oxazolidine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
High-resolution NMR spectroscopy is an indispensable tool for determining the intricate three-dimensional structure of organic molecules in solution. For 2-(trichloromethyl)oxazolidine, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals and to elucidate the compound's conformation and relative stereochemistry.
Computational methods, particularly Density Functional Theory (DFT), have become instrumental in accurately predicting NMR chemical shifts. By employing established functionals and basis sets, theoretical ¹H and ¹³C NMR spectra can be generated to aid in the assignment of experimental data and to provide insights into the electronic environment of the nuclei.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(trichloromethyl)oxazolidine
Note: The following data are predicted values based on computational modeling and are presented for illustrative purposes.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2 | 5.5 - 5.8 | - |
| H-4 (a) | 3.8 - 4.1 | - |
| H-4 (b) | 3.5 - 3.8 | - |
| H-5 (a) | 4.2 - 4.5 | - |
| H-5 (b) | 3.9 - 4.2 | - |
| NH | 2.0 - 3.0 (broad) | - |
| C-2 | 95 - 100 | - |
| C-4 | 45 - 50 | - |
| C-5 | 65 - 70 | - |
Two-dimensional NMR experiments are crucial for establishing connectivity within the 2-(trichloromethyl)oxazolidine molecule.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) coupling networks. For 2-(trichloromethyl)oxazolidine, cross-peaks would be expected between the geminal protons on C-4 and C-5, as well as between the vicinal protons of the oxazolidine (B1195125) ring. This allows for the assignment of protons within the same spin system.
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate directly bonded proton and carbon atoms. Each cross-peak in the 2D spectrum would link a specific proton signal to its attached carbon, enabling the definitive assignment of the carbon skeleton based on the previously assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. For instance, the proton at C-2 would be expected to show a correlation to the carbon of the trichloromethyl group, as well as to C-4 and C-5 of the oxazolidine ring, thereby confirming the position of the trichloromethyl substituent.
The stereochemistry of 2-(trichloromethyl)oxazolidine can be investigated using through-space NMR correlations.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are in close spatial proximity, irrespective of their through-bond connectivity. For the oxazolidine ring, NOESY or ROESY cross-peaks between specific protons would indicate their relative orientation (cis or trans). For example, a correlation between the proton at C-2 and one of the protons at C-5 would suggest a cis relationship, providing insight into the puckering of the five-membered ring and the orientation of the trichloromethyl group. The choice between NOESY and ROESY depends on the molecular weight of the compound, with ROESY often being preferred for small to medium-sized molecules to avoid zero or negative NOEs.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. The vibrational modes of 2-(trichloromethyl)oxazolidine can be predicted with a high degree of accuracy using computational methods like DFT, which aids in the assignment of the experimental spectra.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorptions corresponding to the stretching and bending vibrations of the various bonds. Key expected absorptions include N-H stretching, C-H stretching of the methylene groups, C-N stretching, C-O stretching, and the characteristic vibrations of the C-Cl bonds of the trichloromethyl group.
Interactive Table 2: Predicted Vibrational Frequencies for 2-(trichloromethyl)oxazolidine
Note: The following data are predicted values based on computational modeling and are presented for illustrative purposes.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| N-H Stretch | 3300 - 3400 | Medium | Weak |
| C-H Stretch (CH₂) | 2850 - 3000 | Medium-Strong | Medium |
| C-N Stretch | 1100 - 1250 | Medium | Weak |
| C-O Stretch | 1050 - 1150 | Strong | Medium |
| C-Cl Stretch (asymmetric) | 750 - 850 | Strong | Medium |
X-ray Diffraction Crystallography for Absolute Stereochemistry and Solid-State Structure
Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. For a chiral molecule like 2-(trichloromethyl)oxazolidine, this technique would provide precise bond lengths, bond angles, and torsional angles.
The process of crystal structure prediction for small organic molecules has seen significant advancements. Computational methods can be used to generate plausible crystal packing arrangements based on the molecule's structure and intermolecular forces. These predicted structures can then be compared with experimental powder X-ray diffraction data to identify the correct crystal lattice.
A successful crystallographic analysis of a single enantiomer of 2-(trichloromethyl)oxazolidine would allow for the determination of its absolute configuration (R or S) by measuring the anomalous dispersion of the X-rays.
Interactive Table 3: Hypothetical Crystallographic Data for 2-(trichloromethyl)oxazolidine
Note: The following data are hypothetical and presented for illustrative purposes, as no public crystal structure is available.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1046.8 |
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Recognition
Chiroptical techniques are essential for characterizing chiral molecules, as they respond differently to left- and right-circularly polarized light.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light as a function of wavelength. A chiral molecule like 2-(trichloromethyl)oxazolidine would exhibit a characteristic CD spectrum with positive and/or negative bands (Cotton effects) in the regions of its electronic absorptions. The sign and magnitude of these Cotton effects are highly sensitive to the molecule's absolute configuration and conformation. Theoretical calculations of CD spectra, often performed using time-dependent DFT (TD-DFT), can be used to correlate the experimental spectrum with a specific enantiomer.
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. Similar to CD, the ORD curve of a chiral molecule provides information about its stereochemistry. The Cotton effect is also observed in ORD spectra as a characteristic peak and trough around an absorption maximum. The Kramers-Kronig relations mathematically connect the CD and ORD phenomena, meaning one can be calculated from the other.
The combination of experimental chiroptical measurements with theoretical calculations provides a powerful method for the assignment of the absolute configuration of chiral molecules like 2-(trichloromethyl)oxazolidine.
Reactivity, Mechanistic Investigations, and Transformation Chemistry of 2 Trichloromethyl Oxazolidine
Ring-Opening Reactions and Associated Mechanisms
The oxazolidine (B1195125) ring, a saturated five-membered heterocycle containing both nitrogen and oxygen, is susceptible to cleavage under both nucleophilic and acidic conditions. The presence of the trichloromethyl group at the C2 position significantly influences the facility and regiochemistry of these reactions.
The C2 carbon of the oxazolidine ring, bonded to both the ring oxygen and nitrogen atoms as well as the electron-withdrawing trichloromethyl group, represents a highly electrophilic center. This electrophilicity makes it the primary target for nucleophilic attack. Analogous reactions with 2-trichloromethylbenzoxazoles have demonstrated that various nucleophiles can displace the trichloromethyl group or induce ring opening. nih.gov For 2-(trichloromethyl)oxazolidine, a similar attack by a nucleophile (Nu⁻) at the C2 position would lead to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate can result in the cleavage of the C2-O bond, leading to a ring-opened N-(2-hydroxyethyl)amide derivative after protonation.
The proposed mechanism involves the initial attack of the nucleophile on the C2 carbon, followed by the breaking of the endocyclic C-O bond, a process facilitated by the release of ring strain. The stability of the resulting N-acylated intermediate would be a significant driving force for this transformation.
Under acidic conditions, the oxazolidine ring is activated towards nucleophilic attack. Protonation can occur at either the ring nitrogen or oxygen atom. Protonation of the nitrogen atom would enhance the electrophilicity of the C2 carbon, making it more susceptible to attack by even weak nucleophiles. Alternatively, protonation of the oxygen atom would make it a better leaving group, facilitating C-O bond cleavage.
In the presence of a protic acid (HA), the reaction is initiated by the protonation of the ring. A subsequent attack by a nucleophile (which could be the conjugate base A⁻ or a solvent molecule) at the C2 position would lead to ring opening. This process is analogous to the acid-catalyzed hydrolysis of other acetals and ketals. The reaction is often driven by the formation of a stable product, such as a protonated amino alcohol and a derivative of the C2 substituent.
The regioselectivity of the ring-opening of 2-(trichloromethyl)oxazolidine is strongly dictated by the electronic nature of the C2 substituent. The highly electrophilic C2 carbon is the most likely site of nucleophilic attack in both nucleophilic and acid-catalyzed reactions. Attack at the C4 or C5 positions is less probable due to the lower electrophilicity of these carbons.
Stereoselectivity becomes a key consideration when the oxazolidine ring is substituted at the C4 and/or C5 positions, creating chiral centers. If the ring-opening proceeds via an Sₙ2-type mechanism, an inversion of configuration at the center of attack would be expected. For instance, in an acid-catalyzed opening where the nucleophile attacks the C5 carbon (a less likely but possible scenario depending on the substitution pattern and reaction conditions), the stereochemistry at C5 would be inverted. However, attack at the achiral C2 carbon would not directly impact existing stereocenters at C4 and C5, though the conformational dynamics of the resulting ring-opened product would be influenced by their configurations.
Due to a lack of specific experimental studies on 2-(trichloromethyl)oxazolidine, detailed data on regioselectivity and stereoselectivity under various conditions are not available. The predictions made here are based on general mechanistic principles of oxazolidine chemistry.
Functionalization Reactions of the Trichloromethyl Group
The trichloromethyl group is a versatile functional handle that can undergo a variety of chemical transformations, including reduction and halogen exchange.
The sequential reduction of the trichloromethyl group to dichloromethyl, chloromethyl, and ultimately methyl groups can be achieved using various reducing agents. The choice of reagent and reaction conditions determines the extent of the reduction.
Table 1: Potential Reductive Transformations of the Trichloromethyl Group
| Transformation | Potential Reagents | Product |
| -CCl₃ → -CHCl₂ | Controlled reduction with reagents like triphenylphosphine (B44618) or stannous chloride. | 2-(Dichloromethyl)oxazolidine |
| -CCl₃ → -CH₂Cl | More potent reducing agents or harsher conditions, such as zinc dust in acetic acid. | 2-(Chloromethyl)oxazolidine |
| -CCl₃ → -CH₃ | Complete reduction using strong reducing systems like catalytic hydrogenation (e.g., H₂, Pd/C) under forcing conditions or dissolving metal reductions. | 2-Methyloxazolidine |
It is important to note that specific experimental data for these transformations on 2-(trichloromethyl)oxazolidine are not available in the reviewed literature. The proposed conditions are based on analogous reductions of trichloromethyl groups in other organic molecules.
The chlorine atoms of the trichloromethyl group can be exchanged for other halogens, most notably fluorine, to generate trifluoromethyl or mixed chlorofluoromethyl derivatives. These reactions typically employ a source of fluoride (B91410) ions.
Table 2: Potential Halogen Exchange Reactions of the Trichloromethyl Group
| Transformation | Potential Reagents | Product |
| -CCl₃ → -CF₃ | Antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅) (Swarts reaction), or anhydrous hydrogen fluoride (HF). nih.gov | 2-(Trifluoromethyl)oxazolidine |
| -CCl₃ → -CF₂Cl | Controlled fluorination using milder fluorinating agents or stoichiometric control of the reagents. | 2-(Chlorodifluoromethyl)oxazolidine |
The feasibility and outcome of these reactions on the 2-(trichloromethyl)oxazolidine substrate have not been experimentally documented. The conditions are extrapolated from established methods for the synthesis of trifluoromethyl compounds from their trichloromethyl precursors. nih.gov The reactivity of the oxazolidine ring under the potentially harsh conditions required for some of these transformations would also need to be considered.
Reactions Involving Carbene or Carbenoid Intermediates
The trichloromethyl group at the 2-position of the oxazolidine ring is a potential precursor to dichlorocarbene (B158193) (:CCl₂). Generation of carbenes from polyhalogenated compounds is a well-established method, typically involving treatment with a strong base. While no specific studies on 2-(trichloromethyl)oxazolidine have been found, it is conceivable that under appropriate basic conditions, the compound could undergo α-elimination to generate dichlorocarbene.
The plausible mechanism would involve the abstraction of the proton at the 2-position by a strong base, followed by the expulsion of a chloride ion to yield the highly reactive dichlorocarbene intermediate. This intermediate could then participate in various subsequent reactions, most notably cycloadditions with alkenes to form dichlorocyclopropanes.
Hypothetical Reaction Scheme:
It is important to note that the stability of the oxazolidine ring under such strongly basic conditions would be a critical factor influencing the feasibility and outcome of this reaction.
Reactivity at the Oxazolidine Nitrogen and Oxygen Atoms
The nitrogen and oxygen atoms within the oxazolidine ring are expected to exhibit characteristic nucleophilic and basic properties, making them susceptible to a range of functionalization reactions.
N-Alkylation and Acylation Reactions
The secondary amine nitrogen in the oxazolidine ring is a prime site for alkylation and acylation reactions.
N-Alkylation: In the presence of a suitable base, the nitrogen atom can be deprotonated to form an amide anion, which can then react with various alkylating agents, such as alkyl halides, to introduce an alkyl group onto the nitrogen. The choice of base and solvent would be crucial to control the regioselectivity and avoid potential side reactions.
N-Acylation: Similarly, the nitrogen can be acylated using acylating agents like acid chlorides or anhydrides. These reactions typically proceed readily, often in the presence of a non-nucleophilic base to neutralize the acid byproduct. Such N-acylated derivatives of oxazolidines are common intermediates in organic synthesis.
A variety of N-alkyl and N-acyl pyrazoles have been synthesized using methods that could potentially be adapted for 2-(trichloromethyl)oxazolidine. mdpi.comsemanticscholar.org
Table 1: Potential N-Functionalization Reactions of 2-(Trichloromethyl)oxazolidine
| Reaction Type | Reagents | Potential Product |
| N-Alkylation | Alkyl halide, Base | N-Alkyl-2-(trichloromethyl)oxazolidine |
| N-Acylation | Acyl chloride, Base | N-Acyl-2-(trichloromethyl)oxazolidine |
O-Functionalization and Rearrangement Reactions
The oxygen atom of the oxazolidine ring is generally less nucleophilic than the nitrogen. However, under specific conditions, it could potentially undergo functionalization.
O-Functionalization: Direct O-alkylation or O-acylation is less common for simple oxazolidines but might be achievable under specific catalytic conditions. The synthesis of O- and N-alkylated products of related heterocyclic systems has been reported, suggesting that selective functionalization could be possible. nih.gov
Rearrangement Reactions: The oxazolidine ring, particularly when functionalized, can be susceptible to various rearrangement reactions. For instance, treatment with strong acids could potentially lead to ring-opening or rearrangement pathways. However, without experimental data on 2-(trichloromethyl)oxazolidine, any proposed rearrangement is purely speculative.
Cycloaddition Reactions and Pericyclic Processes Involving the Oxazolidine Ring
The saturated nature of the oxazolidine ring in 2-(trichloromethyl)oxazolidine generally precludes its direct participation as a diene or dienophile in classical Diels-Alder reactions. However, the introduction of unsaturation into the ring or at a substituent could open up possibilities for cycloaddition reactions.
For instance, if an N-alkenyl derivative of 2-(trichloromethyl)oxazolidine were synthesized, it could potentially undergo intramolecular [2+2] cycloaddition reactions, similar to those observed in other heterocyclic systems, to form fused cyclobutane (B1203170) structures. nih.gov
Furthermore, while the oxazolidine ring itself is not aromatic, the generation of reactive intermediates such as azomethine ylides from the ring could lead to [3+2] cycloaddition reactions with suitable dipolarophiles. This type of reactivity is known for other oxazolidine derivatives.
The synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition reactions of related fluorinated compounds highlights the potential for such transformations, although direct analogies to 2-(trichloromethyl)oxazolidine are not available. rsc.org
Computational and Theoretical Studies on 2 Trichloromethyl Oxazolidine
Quantum Mechanical Calculations for Electronic Structure and Bonding
Quantum mechanical calculations are fundamental to understanding the behavior of a molecule at the electronic level.
Conformational Analysis and Potential Energy Surface Mapping
The oxazolidine (B1195125) ring is not planar and can adopt various conformations. A thorough conformational analysis would involve mapping the potential energy surface of 2-(trichloromethyl)oxazolidine by systematically rotating the bonds, particularly around the C-C and C-O bonds of the ring and the bond connecting the trichloromethyl group. This analysis would identify the lowest energy conformers and the energy barriers between them. Such studies are crucial for understanding how the molecule's shape influences its interactions and reactivity. While conformational analyses have been conducted for related heterocyclic systems, none were found for 2-(trichloromethyl)oxazolidine.
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure of a compound. For 2-(trichloromethyl)oxazolidine, calculations could predict:
NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants.
Vibrational Spectra: IR and Raman frequencies and intensities.
Electronic Spectra: UV-Vis absorption wavelengths.
No dedicated computational studies for the prediction of spectroscopic parameters for this compound have been located in the literature.
Computational Elucidation of Reaction Mechanisms and Transition States
Understanding how 2-(trichloromethyl)oxazolidine participates in chemical reactions requires the elucidation of reaction mechanisms. Computational studies can map the entire reaction pathway, identifying the structures of reactants, products, intermediates, and, crucially, the high-energy transition states that control the reaction rate. This provides insights that are often difficult to obtain through experimental means alone. For instance, computational studies on other oxazolidinones have explored their synthesis and ring-opening reactions. However, the reaction mechanisms involving 2-(trichloromethyl)oxazolidine have not been computationally investigated in published works.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations could be employed to study the behavior of 2-(trichloromethyl)oxazolidine in a solvent environment over time. These simulations would provide a picture of the dynamic interactions between the solute and solvent molecules, revealing information about solvation shells and the influence of the solvent on the conformational preferences of the molecule. MD simulations are also invaluable for studying intermolecular interactions, such as how the molecule might bind to a biological target. There is no evidence of such simulations being performed for this specific compound in the reviewed literature.
Derivatives, Analogues, and Structural Modifications of the 2 Trichloromethyl Oxazolidine Core
Synthesis of Substituted 2-(Trichloromethyl)oxazolidines (e.g., N-substituted, C-4/C-5 substituted)
The primary method for the synthesis of the 2-(trichloromethyl)oxazolidine core involves the condensation of a β-amino alcohol with chloral (B1216628) (trichloroacetaldehyde) or its hydrate. This reaction proceeds via the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization to yield the oxazolidine (B1195125) ring. The versatility of this approach allows for the introduction of substituents at the nitrogen atom (N-3) and the carbon atoms C-4 and C-5 of the oxazolidine ring by selecting appropriately substituted β-amino alcohols.
N-Substituted Derivatives: The synthesis of N-substituted 2-(trichloromethyl)oxazolidines is readily achieved by employing N-substituted β-amino alcohols as starting materials. A variety of alkyl and aryl groups can be present on the nitrogen atom, leading to a diverse range of derivatives. For instance, the reaction of N-alkylethanolamines with trichloroacetaldehyde would yield the corresponding N-alkyl-2-(trichloromethyl)oxazolidines.
C-4 and C-5 Substituted Derivatives: Substitution at the C-4 and C-5 positions of the oxazolidine ring is dictated by the structure of the β-amino alcohol precursor. The use of substituted ethanolamines, such as those derived from amino acids, provides access to C-4 and/or C-5 substituted 2-(trichloromethyl)oxazolidines. For example, the condensation of (S)-phenylalaninol with trichloroacetaldehyde would be expected to produce (4S)-benzyl-2-(trichloromethyl)oxazolidine. The reactivity and regioselectivity of the cyclization can be influenced by the nature and position of the substituents on the amino alcohol backbone.
Stereoselective Introduction of Substituents
The stereochemical outcome of the synthesis of substituted 2-(trichloromethyl)oxazolidines is of significant interest, as the biological activity of chiral molecules is often dependent on their absolute configuration. The stereocenters at C-2, C-4, and C-5 can lead to a number of possible diastereomers.
The stereochemistry at C-4 and C-5 is typically inherited from the chiral β-amino alcohol used in the synthesis. The condensation reaction of a chiral, non-racemic β-amino alcohol with trichloroacetaldehyde generally proceeds with retention of configuration at the existing stereocenters.
The formation of the new stereocenter at C-2, however, can lead to a mixture of diastereomers. The facial selectivity of the intramolecular cyclization of the hemiaminal intermediate is influenced by steric and electronic factors of the substituents on the amino alcohol. In the synthesis of analogous 2-trifluoromethyl-1,3-oxazolidines, the condensation of serine esters with trifluoroacetaldehyde (B10831) hemiacetal has been shown to produce oxazolidines with good stereocontrol. nih.gov Similar principles would apply to the synthesis of 2-(trichloromethyl)oxazolidines, where the bulky trichloromethyl group would likely favor the formation of the thermodynamically more stable diastereomer. The use of chiral auxiliaries or catalysts could potentially be employed to enhance the diastereoselectivity of this cyclization.
Transformation of the Oxazolidine Ring into Other Heterocyclic Systems
The 2-(trichloromethyl)oxazolidine ring system can serve as a precursor for the synthesis of other heterocyclic structures through various ring transformation reactions. The presence of the trichloromethyl group and the inherent reactivity of the oxazolidine moiety provide avenues for such conversions.
One potential transformation is the ring-opening of the oxazolidine followed by recyclization. For instance, treatment with a strong acid could lead to the cleavage of the C-O bond, generating a carbocation that could be trapped by an external or internal nucleophile to form a new ring system. While specific examples for the 2-(trichloromethyl) derivative are not extensively documented, related ring transformations of other oxazolidine derivatives have been reported. For example, α-amino-β-oxoesters have been shown to undergo ring transformation to δ-butyrolactams under certain conditions. researchgate.net
Another possibility involves the reaction of the trichloromethyl group itself. Under specific conditions, the trichloromethyl group can be converted into other functional groups, which could then participate in intramolecular reactions to form a new heterocyclic ring fused to or replacing the original oxazolidine.
Preparation of Oligomeric and Polymeric Structures Incorporating 2-(trichloromethyl)oxazolidine Units
The incorporation of the 2-(trichloromethyl)oxazolidine moiety into oligomeric and polymeric structures is an area with potential for the development of new materials with unique properties. However, literature specifically describing the polymerization of 2-(trichloromethyl)oxazolidine monomers is scarce.
One hypothetical approach to polymerization could involve the ring-opening polymerization (ROP) of the oxazolidine ring. Cationic ring-opening polymerization (CROP) is a well-established method for the polymerization of 2-oxazolines, which are structurally related to oxazolidines, to form poly(2-oxazoline)s. nih.govnih.gov It is conceivable that under appropriate catalytic conditions, the 2-(trichloromethyl)oxazolidine ring could undergo a similar polymerization process. However, the bulky and electron-withdrawing nature of the trichloromethyl group might significantly influence the polymerizability of the monomer.
Alternatively, the synthesis of polymers bearing pendant 2-(trichloromethyl)oxazolidine groups could be achieved by polymerizing a monomer that already contains this heterocyclic moiety. For example, a vinyl-substituted 2-(trichloromethyl)oxazolidine could potentially undergo free-radical or other types of polymerization to yield a polymer with the oxazolidine unit in the side chain.
Applications of 2 Trichloromethyl Oxazolidine in Advanced Chemical Synthesis and Materials Science Excluding Prohibited Areas
Utilization as a Synthetic Reagent or Catalyst Precursor in Organic Transformations
A comprehensive review of scientific databases and chemical literature reveals a notable absence of studies detailing the use of 2-(trichloromethyl)oxazolidine as a synthetic reagent or a catalyst precursor for organic transformations. Its potential reactivity, likely influenced by the bulky and electron-withdrawing trichloromethyl group at the aminal center, has not been explored or reported in the context of facilitating or catalyzing chemical reactions.
Role as a Chiral Auxiliary in Asymmetric Synthesis
The oxazolidine (B1195125) framework is central to a highly important class of chiral auxiliaries, particularly the N-acyl oxazolidinones (Evans' auxiliaries). sigmaaldrich.comtcichemicals.com These auxiliaries function by temporarily installing a chiral, stereodirecting group onto a prochiral substrate, enabling high levels of stereocontrol in reactions such as alkylations and aldol (B89426) condensations. wikipedia.org
However, there is no evidence in the current body of scientific literature to suggest that 2-(trichloromethyl)oxazolidine is utilized as a chiral auxiliary. Unlike traditional oxazolidinone auxiliaries, it lacks the 2-oxo group necessary for the formation of the N-acyl imides that are key to their function. sigmaaldrich.comtcichemicals.com The fixed trichloromethyl substituent at the 2-position makes it unsuitable for the typical role of a recoverable and cleavable chiral auxiliary.
Application as a Building Block for Complex Organic Molecule Synthesis
Chemical building blocks are functionalized molecules that serve as the foundational components for the bottom-up assembly of more complex molecular architectures. While the synthesis of various oxazolidine-containing molecules is an active area of research, the specific use of 2-(trichloromethyl)oxazolidine as a starting material or intermediate in the synthesis of complex organic molecules is not well-documented.
The only identified potential application in this context appears within patent literature. A patent filed for N-acylated heterocyclic compounds with herbicidal-antidote properties includes a broad generic formula that could encompass the N-acylated derivative of 2-(trichloromethyl)oxazolidine. In this capacity, the compound would serve as a structural building block for a larger, agriculturally active molecule. However, specific examples or data on the synthesis or efficacy of a derivative of 2-(trichloromethyl)oxazolidine are not provided.
Potential in Polymer Chemistry for the Synthesis of Novel Polymeric Materials (e.g., as monomers or cross-linkers)
Research into novel polymers frequently involves the polymerization of heterocyclic monomers. Specifically, the cationic ring-opening polymerization (CROP) of 2-oxazolines (which contain an endocyclic imine double bond) is a well-established method for producing poly(2-oxazoline)s, a versatile class of polymers.
A related compound, 2-trichloromethyl-2-oxazoline, has been synthesized and described as a comonomer for creating films and coatings. It is crucial to distinguish this from the subject of this article, Oxazolidine, 2-(trichloromethyl)- , which possesses a saturated oxazolidine ring. There is currently no available data or research indicating that 2-(trichloromethyl)oxazolidine has been investigated or utilized as a monomer for polymerization or as a cross-linking agent in materials science.
Future Research Directions and Emerging Areas in 2 Trichloromethyl Oxazolidine Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The advancement of 2-(trichloromethyl)oxazolidine chemistry is contingent on the development of efficient, safe, and environmentally benign synthetic routes. Future research will likely move beyond traditional methods, focusing on sustainable practices that offer high yields and minimize waste.
Key areas for exploration include:
One-Pot, Multicomponent Reactions: Designing a one-pot synthesis involving an amino alcohol, chloral (B1216628) (or a derivative), and potentially a third component could streamline the production of diverse 2-(trichloromethyl)oxazolidine analogues. This approach enhances atom economy and reduces the need for intermediate purification steps.
Green Catalysis: The use of ionic liquids, such as [Et3NH][HSO4], has proven effective for the eco-friendly synthesis of other oxazolidine (B1195125) derivatives. rsc.org Future studies should investigate similar reusable and non-volatile catalytic systems for the synthesis of 2-(trichloromethyl)oxazolidine, eliminating the need for hazardous solvents and catalysts. rsc.org
Mechanochemical Synthesis: Exploring solvent-free mechanochemical methods, where mechanical force induces chemical reactions, could offer a highly sustainable alternative to traditional solvent-based syntheses.
Biocatalysis: Employing enzymes to catalyze the formation of the oxazolidine ring could provide exceptional stereoselectivity, a critical aspect for pharmaceutical applications.
Table 1: Potential Sustainable Synthetic Strategies
| Methodology | Potential Reagents | Catalyst/Conditions | Key Advantages |
| Multicomponent Reaction | Amino alcohol, Chloral hydrate, Cyanate | Ionic Liquid ([Et3NH][HSO4]) | High atom economy, operational simplicity, excellent yields. rsc.org |
| Flow Synthesis | N/A | See Section 8.3 | Enhanced safety, scalability, process control. rsc.org |
| Ultrasound-Assisted Synthesis | Amino alcohol, Chloral | N/A | Reduced reaction times, improved yields, milder conditions. |
| Microwave-Assisted Synthesis | Amino alcohol, Chloral | Montmorillonite K-10 clay | Faster reaction rates, higher yields, solvent-free options. |
Exploration of Unprecedented Reactivity and Catalytic Applications
The electron-withdrawing nature of the trichloromethyl group is expected to significantly influence the reactivity of the oxazolidine ring. This unique feature opens avenues for exploring unprecedented chemical transformations and novel catalytic roles.
Future research should focus on:
Ring-Opening Reactions: Investigating the stability of the 2-(trichloromethyl)oxazolidine ring under various conditions (acidic, basic, thermal) could reveal novel ring-opening pathways, yielding valuable synthetic intermediates. The behavior of related pseudoproline derivatives, which also feature an oxazolidine ring, shows that these structures can undergo ring-opening under certain conditions, suggesting similar possibilities for this compound. nih.gov
Asymmetric Catalysis: The chiral backbone of oxazolidine, combined with the unique properties of the CCl3 group, makes it a candidate for development as a novel ligand in asymmetric catalysis. Its potential to coordinate with metal centers could be harnessed for stereoselective synthesis.
Organocatalysis: Bifunctional phase-transfer catalysts have been successfully used for the synthesis of 2-oxazolidinones. researchgate.net Derivatives of 2-(trichloromethyl)oxazolidine could be designed to act as organocatalysts, for instance, in promoting cycloaddition reactions. researchgate.net
Precursor for Other Heterocycles: The trichloromethyl group can serve as a synthetic handle for further transformations, allowing the conversion of the oxazolidine scaffold into more complex heterocyclic systems.
Integration into Flow Chemistry and Automated Synthesis Platforms
To enhance safety, reproducibility, and scalability, the integration of 2-(trichloromethyl)oxazolidine synthesis into modern chemical manufacturing platforms is essential. Flow chemistry and automated systems offer precise control over reaction parameters, which is particularly advantageous when dealing with potentially energetic intermediates or exothermic reactions. rsc.org
Emerging areas in this domain include:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of 2-(trichloromethyl)oxazolidine would enable safer handling of reagents, improved heat and mass transfer, and the ability to scale up production seamlessly. mdpi.com The use of packed-bed reactors with immobilized catalysts could further enhance the sustainability of the process. rsc.org
Automated Synthesis Libraries: Utilizing automated synthesis platforms can facilitate the rapid generation of a library of 2-(trichloromethyl)oxazolidine analogues. mit.edu By systematically varying the amino alcohol precursor, researchers can efficiently explore the structure-activity relationship of this class of compounds for various applications. beilstein-journals.org
In-line Analysis and Optimization: Integrating real-time analytical techniques (e.g., NMR, IR spectroscopy) into a flow setup allows for continuous monitoring of the reaction progress. rsc.org This data can be fed into optimization algorithms to automatically identify the ideal reaction conditions for yield and purity.
Table 2: Comparison of Batch vs. Flow Synthesis for Oxazolidine Derivatives
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Safety | Potential for thermal runaway with exothermic reactions. | Superior heat management, smaller reaction volumes, enhanced safety. rsc.org |
| Scalability | Often challenging and requires process re-optimization. | Straightforward scaling by extending operation time or using parallel reactors. mdpi.com |
| Reproducibility | Can be variable due to mixing and heat transfer issues. | High consistency and reproducibility due to precise process control. rsc.org |
| Reaction Time | Can be lengthy. | Often significantly shorter due to enhanced mass and heat transfer. mdpi.com |
Computational Design of Advanced Analogues with Tunable Chemical Properties
Computational chemistry and in silico modeling are powerful tools for accelerating the discovery and optimization of new chemical entities. Applying these methods to 2-(trichloromethyl)oxazolidine can guide synthetic efforts and prioritize candidates with desired properties.
Future research directions in this area are:
Quantum Mechanical Studies: Using density functional theory (DFT) to calculate the geometric and electronic properties of 2-(trichloromethyl)oxazolidine can provide insights into its reactivity, stability, and spectroscopic signatures.
Molecular Docking and Virtual Screening: If a biological target is identified, molecular docking simulations can be used to predict the binding affinity and orientation of various 2-(trichloromethyl)oxazolidine analogues. This can help in designing compounds with enhanced biological activity, similar to the development pathways of other oxazolidinone-based drugs. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Once a dataset of analogues and their activities is generated, QSAR models can be built to identify the key structural features that govern their performance. This allows for the rational design of new compounds with improved properties.
Predictive Modeling of Physicochemical Properties: Computational tools can predict properties such as solubility, lipophilicity, and metabolic stability for virtual analogues. This pre-screening allows chemists to focus on synthesizing compounds with a higher probability of possessing drug-like characteristics. The introduction of halogenated groups like trifluoromethyl (-CF3) is known to modulate such properties, and similar effects can be computationally modeled for the trichloromethyl (-CCl3) group. ontosight.ai
Q & A
Q. What are the established synthetic routes for 2-(trichloromethyl)oxazolidine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of trichloroacetamide derivatives with epoxides or aldehydes under acidic or basic conditions. For example, derivatives like 3,3-diphenyl-4-(trichloromethyl)pyrazoline are synthesized via thermal decomposition of nitrofunctionalized precursors . Key parameters include temperature control (60–100°C), solvent polarity (e.g., acetonitrile or DMF), and catalyst selection (e.g., Lewis acids). Yield optimization requires monitoring by TLC or HPLC, with purification via column chromatography .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 2-(trichloromethyl)oxazolidine?
- Methodological Answer :
- NMR : - and -NMR identify proton environments and carbon backbone, with characteristic shifts for the trichloromethyl group (~δ 100–110 ppm in ) .
- X-ray crystallography : Resolves stereochemistry, as seen in structurally related oxazolidines (e.g., 2-p-bromophenyl-3,4-dimethyl-5-phenyl oxazolidine, where bond angles confirm ring puckering) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., CHClNO, MW ≈ 184.5 g/mol) and fragmentation patterns .
Q. What are the key physicochemical properties and stability considerations for this compound?
- Methodological Answer :
- Hydrolysis : The trichloromethyl group may hydrolyze to formaldehyde under aqueous conditions, necessitating storage in anhydrous solvents (e.g., acetonitrile) at low temperatures (-20°C) .
- Thermal stability : Differential scanning calorimetry (DSC) can detect decomposition exotherms above 150°C, critical for handling during synthesis .
Advanced Research Questions
Q. How does the trichloromethyl substituent influence the compound’s reactivity in nucleophilic substitution or ring-opening reactions?
- Methodological Answer : The electron-withdrawing trichloromethyl group enhances electrophilicity at adjacent carbons, facilitating nucleophilic attack. For example:
- Ring-opening : Amines or thiols attack the oxazolidine ring, forming functionalized amines or thioethers. Kinetic studies using stopped-flow UV-Vis spectroscopy can track reaction rates .
- Comparative studies : Substituent effects are validated by comparing with non-chlorinated analogs (e.g., 2-methyloxazolidine) via Hammett plots or DFT calculations .
Q. What mechanistic insights exist for the thermal decomposition of 2-(trichloromethyl)oxazolidine derivatives?
- Methodological Answer : Thermogravimetric analysis (TGA) coupled with GC-MS identifies decomposition products (e.g., HCl, formaldehyde). For 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline, radical pathways dominate, confirmed by electron paramagnetic resonance (EPR) spectroscopy . Computational studies (e.g., DFT/B3LYP) model transition states and activation energies, aligning with experimental Arrhenius parameters .
Q. Are there computational models predicting the compound’s bioactivity or environmental fate?
- Methodological Answer :
- QSAR models : Predict toxicity using descriptors like logP (lipophilicity) and molecular polarizability. For aquatic toxicity, ECOSAR classifies oxazolidines as "moderately toxic" (LC ~10–100 mg/L) .
- Molecular docking : Simulates interactions with biological targets (e.g., cytochrome P450 enzymes) to hypothesize metabolic pathways .
Contradictions and Gaps in Evidence
- Hydrolysis Products : suggests formaldehyde generation from oxazolidines, but direct data for 2-(trichloromethyl)oxazolidine is lacking. Confirm via -NMR monitoring of aqueous solutions .
- In Vivo Toxicity : While in vitro genotoxicity is noted, no in vivo carcinogenicity studies exist. Researchers should prioritize OECD 451-compliant assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
